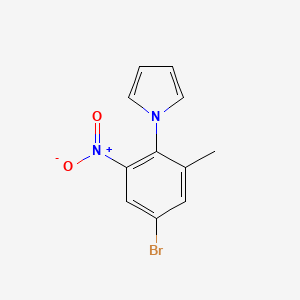

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(4-bromo-2-methyl-6-nitrophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKMATVNIGXDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

An In-Depth Technical Guide to 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole: Synthesis, Structure, and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is a substituted N-arylpyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole ring is a fundamental motif in numerous biologically active natural products and synthetic pharmaceuticals, including well-known drugs like atorvastatin and sunitinib.[1] The unique electronic properties and structural versatility of the pyrrole scaffold make it a privileged core for developing novel therapeutic agents.[2] This guide provides a comprehensive technical overview of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, a molecule featuring a sterically hindered and electronically complex substitution pattern.

The phenyl ring is decorated with three distinct substituents: a bromine atom, a methyl group, and a nitro group. The strong electron-withdrawing nature of the nitro group, combined with the halogen atom, imparts unique chemical properties and potential for diverse applications.[3][4] Specifically, the ortho-methyl and ortho-nitro groups are expected to induce significant steric hindrance, forcing a non-coplanar arrangement between the phenyl and pyrrole rings, which can have profound effects on the molecule's conformational dynamics and biological interactions. This document outlines a proposed synthetic route, predicts the spectroscopic and physicochemical properties based on established chemical principles and data from analogous structures, and discusses potential avenues for research and application.

Proposed Synthesis and Mechanistic Pathway

The most direct and established method for synthesizing N-arylpyrroles is the Paal-Knorr synthesis.[5] This reaction involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine.[6] For the target molecule, this translates to the reaction of 4-bromo-2-methyl-6-nitroaniline with 2,5-dimethoxytetrahydrofuran, an effective surrogate for 1,4-butanedial.

The proposed synthesis leverages the commercially available and well-characterized starting material, 4-bromo-2-methyl-6-nitroaniline.[7][8] The reaction is typically catalyzed by an acid, which facilitates the formation of the key intermediates.

Reaction Scheme

Caption: Proposed synthesis of the target compound via Paal-Knorr reaction.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methyl-6-nitroaniline (1.0 eq).[7]

-

Solvent and Reagents: Add a suitable solvent such as glacial acetic acid or ethanol. To this suspension, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Catalysis: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid or hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into a beaker of ice water and stir until a solid precipitates.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Causality of Experimental Choices

-

Acid Catalysis: The Paal-Knorr reaction mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[9] An acid catalyst is crucial as it protonates a carbonyl group (or its acetal equivalent), activating it for nucleophilic attack by the aniline nitrogen.[5]

-

2,5-Dimethoxytetrahydrofuran: This reagent serves as a stable and easy-to-handle precursor to succinaldehyde (the required 1,4-dicarbonyl compound), which is generated in situ under the acidic reaction conditions.

-

Heat: The condensation and subsequent dehydration steps require energy to overcome the activation barriers, making reflux conditions standard for this transformation.

Mechanistic Workflow

Caption: Key mechanistic steps in the acid-catalyzed Paal-Knorr synthesis.

Structural Elucidation and Spectroscopic Profile

The structure of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is defined by the covalent arrangement of its constituent atoms. Spectroscopic analysis provides the definitive proof of this structure. While experimental data is not available, a robust prediction of its spectral properties can be made based on extensive data from analogous compounds.[10][11]

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |

|---|---|---|---|---|---|---|

| H-2', H-5' | ~6.8-7.0 | t | α-H (Pyrrole) | C-2', C-5' | ~122-124 | α-C (Pyrrole) |

| H-3', H-4' | ~6.2-6.4 | t | β-H (Pyrrole) | C-3', C-4' | ~110-112 | β-C (Pyrrole) |

| H-3, H-5 | ~7.8-8.0 | m | Ar-H | C-1 | ~135-137 | Ar-C (ipso-N) |

| CH₃ | ~2.1-2.3 | s | Methyl | C-2 | ~138-140 | Ar-C (ipso-CH₃) |

| C-3 | ~130-132 | Ar-C-H | ||||

| C-4 | ~120-122 | Ar-C (ipso-Br) | ||||

| C-5 | ~133-135 | Ar-C-H | ||||

| C-6 | ~148-150 | Ar-C (ipso-NO₂) |

| | | | | CH₃ | ~17-19 | Methyl |

-

Justification: The chemical shifts for the pyrrole protons (H-2'/5' and H-3'/4') are predicted based on typical values for N-arylpyrroles.[11] The aromatic protons (H-3, H-5) are expected to be downfield due to the electron-withdrawing effects of the nitro and bromo groups. The methyl protons will appear as a singlet in the typical alkyl-aromatic region. In the ¹³C NMR, the carbons attached to the electronegative nitro group (C-6) and nitrogen (C-1) will be significantly deshielded.

Table 2: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|

| ~3100-3150 | C-H stretching (Pyrrole ring) |

| ~3050-3100 | C-H stretching (Aromatic ring) |

| ~2920-2980 | C-H stretching (Methyl group) |

| ~1590-1610 | C=C stretching (Aromatic ring) |

| ~1520-1540 | N-O asymmetric stretching (Nitro group) |

| ~1340-1360 | N-O symmetric stretching (Nitro group) |

| ~1370-1390 | C-N stretching |

| ~1050-1100 | C-Br stretching |

-

Justification: The most characteristic peaks will be the strong N-O stretching bands from the nitro group, which are hallmarks of nitroaromatic compounds.[3] The remaining bands are predicted based on standard ranges for the respective functional groups.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various systems, including its suitability for biological applications and material science.

Table 3: Predicted Physicochemical Properties

| Property | Value / Description | Rationale |

|---|---|---|

| Molecular Formula | C₁₁H₉BrN₂O₂ | Based on chemical structure. |

| Molecular Weight | 281.11 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow or orange crystalline solid | Aromatic nitro compounds are typically colored solids.[3] |

| Melting Point | 140-150 °C | Based on the melting point of the precursor 4-bromo-2-methyl-6-nitroaniline (141.5-147.5 °C)[7] and the general properties of similar crystalline organic compounds. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone, DMSO). | The molecule is nonpolar overall, and brominated nitroaromatics generally show poor water solubility.[3] |

| Stability | Stable under normal conditions. May be sensitive to light and strong reducing agents. | Nitroaromatic compounds are generally stable but can be reduced. |

Structural Conformation and Solid-State Characteristics

A critical feature of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is the presence of two ortho substituents on the phenyl ring. Steric clash between the methyl group, the nitro group, and the α-protons of the pyrrole ring will prevent the molecule from adopting a planar conformation.

It is predicted that the dihedral angle between the mean planes of the phenyl and pyrrole rings will be significant, likely in the range of 50-90°. This is consistent with crystallographic studies of other ortho-substituted N-aryl heterocycles, which consistently show large twist angles to alleviate steric strain.[12][13] This non-planar conformation is crucial as it disrupts π-conjugation between the two rings, influencing the molecule's electronic properties and its ability to fit into receptor binding sites.

Caption: Steric factors dictating the non-planar molecular conformation.

In the solid state, weak intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and protons from the pyrrole or phenyl rings are likely to play a role in the crystal packing.[14]

Potential Applications and Future Research Directions

While the specific biological activity of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole has not been reported, the presence of the nitrophenyl-pyrrole scaffold suggests several promising avenues for investigation.

-

Antimicrobial Agents: Numerous nitrated pyrrole derivatives have demonstrated significant antibacterial and antifungal activity.[4][15] The nitro group can be crucial for the mechanism of action in some antimicrobial compounds.[1][16] Therefore, this molecule is a prime candidate for screening against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition: The general structure is analogous to compounds designed as enzyme inhibitors. For example, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide derivatives have been investigated as inhibitors of enoyl-ACP reductase (InhA), an essential enzyme in Mycobacterium tuberculosis.[1]

-

Synthetic Intermediate: The bromo and nitro functionalities serve as versatile synthetic handles. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity. The nitro group can be reduced to an amine, which can then be used for amide bond formation or other derivatizations, opening pathways to a wide array of more complex molecules.[3]

Future research should focus on:

-

Chemical Synthesis: The successful synthesis and unambiguous characterization of the title compound to confirm the predicted properties.

-

Biological Screening: A comprehensive evaluation of its antimicrobial, anticancer, and anti-inflammatory properties.

-

Structural Biology: If biological activity is found, co-crystallization with its target protein would validate the predicted non-planar binding mode and guide further structure-activity relationship (SAR) studies.

-

Computational Modeling: DFT calculations to refine the understanding of its electronic structure, conformational preferences, and reactivity.[17]

References

- A Comparative Analysis of 1,3-Dibromo-2,4,6-trinitrobenzene and Other Brominated Nitroarom

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

- Kovač, B., Klasinc, L., Vorkapić-Furač, M., Mintas, M., & Knop, J. V. (1997). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 2597-2604.

- Kovač, B., Klasinc, L., Vorkapić-Furač, M., Mintas, M., & Knop, J. V. (1997). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.

- 4-Bromo-2-nitroaniline synthesis. (n.d.). ChemicalBook.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Saeed, A. A. H. (1985). Spectroscopic Study of Some New N-Aryl Pyrroles.

- Paal–Knorr synthesis. (n.d.). Wikipedia.

- Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide. (2025). Benchchem.

- Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and... (n.d.).

- Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl). (n.d.).

- Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222.

- Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. (n.d.). PubMed.

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.

- A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. (n.d.). New Journal of Chemistry (RSC Publishing).

- 4-Bromo-2-methyl-6-nitroaniline, 97% 25 g. (n.d.). Thermo Scientific Chemicals.

- Uthale, D. A., Shinde, V. R., & Dol, H. S. (2012). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research and Review, 4(12), 86.

- Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. (2025).

- Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Deriv

- Andrievsky, A., Lomzakova, V., Grachev, M., & Gorelik, M. (2014). Aromatic Bromination in Concentrated Nitric Acid. International Journal of Organic Chemistry, 4, 1-6.

- Andrievsky, A. M., Lomzakova, V. I., & Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3(1), 1-5.

- Crystal Structures of Three Ortho-Substituted. (2017). Amanote Research.

- The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Cardiff University.

- CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (n.d.).

- Physical and Chemical Properties of Predominant Nitroaromatics and Nitramines. (n.d.).

- 4-Bromo-2-methyl-6-nitroaniline. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Crystal structures of three ortho-substituted N-acyl-hydrazone deriv

- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). PMC.n.d.). PMC.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A14319.14 [thermofisher.com]

- 8. 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structures of three ortho-substituted N-acyl-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole CAS number and identifiers

[1][2]

Compound Identification & Core Data

This compound is a sterically congested N-aryl pyrrole.[1][2] The presence of ortho-substituents (methyl and nitro groups) on the phenyl ring restricts the rotation around the C-N bond connecting the pyrrole and benzene rings, creating potential for atropisomerism . This structural feature is highly valued in modern medicinal chemistry for designing conformationally locked kinase inhibitors.

| Attribute | Detail |

| Chemical Name | 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole |

| Molecular Formula | C₁₁H₉BrN₂O₂ |

| Molecular Weight | ~281.11 g/mol |

| Key Precursor CAS | 77811-44-0 (4-Bromo-2-methyl-6-nitroaniline) |

| SMILES | CC1=C(C(=CC(=C1)Br)[O-])N2C=CC=C2 |

| Structural Class | N-aryl Pyrrole; Nitroarene; Aryl Bromide |

| Physical State | Typically a yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Note on Identifiers: While the CAS number for the final pyrrole derivative is not widely indexed in public commercial catalogs, the compound is universally synthesized from the commercially available aniline precursor (CAS 77811-44-0 ).[1][2] All procurement and synthesis protocols should reference this starting material.

Synthesis Protocol (Paal-Knorr Cyclization)

The most robust method for synthesizing this compound is the Paal-Knorr Pyrrole Synthesis , utilizing the aniline precursor and 2,5-dimethoxytetrahydrofuran.[1][2]

Mechanism of Action

The reaction proceeds via the condensation of the primary amine (aniline) with the 1,4-dicarbonyl equivalent (generated in situ from 2,5-dimethoxytetrahydrofuran).[1] The steric bulk of the ortho-nitro and ortho-methyl groups requires optimized acidic conditions to drive the dehydration and cyclization steps.[1][2]

Experimental Workflow

Reagents:

-

Cyclizing Agent: 2,5-Dimethoxytetrahydrofuran (1.1 – 1.5 eq)[1]

-

Solvent: Glacial Acetic Acid (AcOH) or Toluene/AcOH mixture[1]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (optional, if faster rate needed)[1]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methyl-6-nitroaniline (e.g., 10 mmol) in glacial acetic acid (20-30 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (12 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 100–110°C) under an inert atmosphere (Nitrogen or Argon).

-

Critical Control Point: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The aniline spot will disappear, and a less polar product spot (the pyrrole) will appear. Reaction time is typically 2–6 hours.[2]

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the product.

-

Neutralize carefully with saturated NaHCO₃ solution if necessary to remove excess acid.

-

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

Caption: Paal-Knorr synthesis pathway converting the aniline precursor to the target N-aryl pyrrole via acid-mediated cyclization.[1][2]

Applications in Drug Discovery[1][2]

This molecule serves as a high-value scaffold (Building Block) in two primary areas:

A. Atropisomeric Kinase Inhibitors

The ortho-nitro and ortho-methyl groups create significant steric hindrance, restricting the rotation of the pyrrole ring relative to the benzene ring.[1][2]

-

Utility: This restricted rotation allows for the separation of atropisomers (axial chirality).

-

Target: Specific atropisomers often show superior binding affinity and selectivity for kinase pockets (e.g., PI3K, mTOR) compared to the racemic mixture.

B. Precursor for Fused Heterocycles (Benzimidazoles/Quinoxalines)

The nitro group is a "masked" amine. Reduction of the nitro group yields a diamine intermediate that can be cyclized to form fused ring systems.

-

Workflow:

-

Reduction: Nitro group reduced to amine (using Fe/NH₄Cl or H₂/Pd-C).[2]

-

Cyclization: The resulting aniline reacts with aldehydes or carboxylic acids to form benzimidazoles, or with 1,2-dicarbonyls to form quinoxalines.

-

Result: A benzimidazole scaffold with a pyrrole substituent, a common motif in antiviral and anticancer agents.

-

Downstream Transformation Diagram

Caption: Divergent synthetic utility of the scaffold: Reduction leads to fused heterocycles; Cross-coupling (Suzuki) at the bromine site expands the biaryl core.[1][2]

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols required for this nitro-aromatic compound.

-

Explosion/Fire Hazard: Nitro compounds can be energetic. While this specific molecule is generally stable, avoid heating dry solids to decomposition.

-

Toxicity: Nitroaromatics and aryl bromides are potential hepatotoxins and mutagens. Handle within a certified Chemical Fume Hood.[2]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.

References

-

ChemicalBook. (2025). 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) Entry.[1][2][3] Retrieved from [1]

-

PubChem. (2025). Paal-Knorr Pyrrole Synthesis Reaction Scheme. National Library of Medicine. Retrieved from [1]

-

Organic Chemistry Portal. (2024). Synthesis of Pyrroles: Paal-Knorr Synthesis. Retrieved from

-

Google Patents. (2018).[3] Benzimidazole derivatives as inhibitors of methyl transferase (Precursor usage). WO2014128465A1.[2] Retrieved from

Safety Data Sheet (SDS) for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

The following is an in-depth technical guide and safety analysis for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole .

Executive Summary & Chemical Context

This guide defines the handling, safety, and physicochemical profile of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole . This compound is a specialized heterocyclic intermediate, typically utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) (e.g., Esaxerenone analogs) or novel agrochemicals.

Its structural core—a pyrrole ring orthogonal to a highly substituted benzene ring—creates a "molecular hinge." The steric bulk of the ortho-methyl and ortho-nitro groups restricts rotation around the C-N bond, introducing atropisomerism concerns and specific thermal stability risks during synthesis.

Chemical Identity

| Parameter | Detail |

| Chemical Name | 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole |

| Molecular Formula | C₁₁H₉BrN₂O₂ |

| Molecular Weight | 281.11 g/mol |

| CAS Number | Not Listed / Proprietary (Analogous to CAS 383137-72-2) |

| Physical State | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Hazard Identification & Risk Assessment (GHS)

As a research intermediate, this substance has not been fully characterized by regulatory bodies. The following classification is derived from Structure-Activity Relationships (SAR) of analogous nitroanilines and N-aryl pyrroles.

Core Hazards (Derived)

-

Acute Toxicity (Oral/Inhalation): Category 3. Nitroaromatics are known to cause methemoglobinemia (interference with oxygen transport in blood).

-

Skin/Eye Irritation: Category 2. Halogenated aromatics are potent irritants.

-

Specific Target Organ Toxicity (Repeated): Liver/Kidney damage risk due to pyrrole metabolism.

-

Thermal Instability: The ortho-nitro group adjacent to the pyrrole ring creates a high-energy motif susceptible to exothermic decomposition at elevated temperatures (>150°C).

Structural Alerts (The "Why" Behind the Risk)

-

Nitro Group (-NO₂): Strong oxidizer. In the presence of strong reducing agents (e.g., hydrazine, metal hydrides) or high heat, it poses an explosion risk.

-

Pyrrole Ring: Electron-rich. Susceptible to acid-catalyzed polymerization, turning the material into an insoluble tar ("pyrrole red").

-

Bromide Handle: Designed for cross-coupling (Suzuki/Buchwald), making it reactive toward palladium catalysts and organometallics.

Synthesis & Handling Protocols

Objective: Synthesize and handle the compound while mitigating thermal runaway and exposure risks.

A. Synthesis Pathway (Clauson-Kaas)

The standard synthesis involves condensing 4-bromo-2-methyl-6-nitroaniline with 2,5-dimethoxytetrahydrofuran in acidic media.

Critical Control Points:

-

Acid Choice: Use Acetic Acid (AcOH) rather than strong mineral acids (HCl) to prevent pyrrole polymerization.

-

Temperature Control: Maintain reaction temperature between 60–80°C. DO NOT EXCEED 100°C. The steric hindrance of the ortho-nitro group requires heat to drive the reaction, but excessive heat risks nitro-decomposition.

-

Quenching: Pour reaction mixture into ice-water to precipitate the product and dissipate heat.

B. Storage & Stability

-

Light Sensitivity: Pyrroles are photosensitive. Store in amber vials wrapped in foil.

-

Atmosphere: Store under Nitrogen or Argon. Oxygen promotes oxidative degradation of the pyrrole ring.

-

Temperature: Refrigerate (2–8°C).

C. Visual Workflow: Synthesis & Degradation

The following diagram illustrates the synthesis logic and potential failure modes (degradation).

Figure 1: Synthesis pathway via Clauson-Kaas reaction, highlighting critical degradation risks (Polymerization and Thermal Decomposition).

Emergency Response System

This section outlines a self-validating decision tree for laboratory incidents involving this compound.

Fire Fighting

-

Media: CO₂, Dry Chemical, or Foam.[1] Do NOT use high-volume water jets (spreads contamination).

-

Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), and Carbon Monoxide.

Exposure Response

-

Inhalation: Remove to fresh air immediately.[1] If lips/fingernails turn blue (cyanosis/methemoglobinemia), administer oxygen and seek medical attention.

-

Skin Contact: Wash with soap and water. Do not use ethanol (increases transdermal absorption of nitroaromatics).

Visual Workflow: Emergency Decision Tree

Figure 2: Emergency Response Decision Matrix for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole.

Analytical Characterization

To validate the identity of the synthesized material, use the following expected spectral data.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrrole protons: Two triplets/multiplets at δ ~6.3 ppm (C3/C4) and ~7.0 ppm (C2/C5).

-

Aromatic protons: Two doublets at δ ~7.8–8.2 ppm (meta-coupling due to 4-bromo substitution).

-

Methyl group: Singlet at δ ~2.1–2.3 ppm.

-

-

LC-MS:

-

Expect [M+H]⁺ peak at 281/283 (1:1 isotopic ratio due to Bromine).

-

Retention time will be significant (lipophilic).

-

References

-

Clauson-Kaas Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.

-

Nitroaromatic Toxicity: Facchini, V. S., & Griffiths, L. A. (1981). The metabolism of aromatic nitro compounds. Biochemical Pharmacology, 30(9), 931-935.

-

Pyrrole Handling: Sigma-Aldrich. (2023). Safety Data Sheet: 1-(4-Nitrophenyl)pyrrole (Analogous).

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022.

Sources

Electronic properties of 4-bromo-2-methyl-6-nitrophenyl pyrrole systems

Executive Summary

The N-(4-bromo-2-methyl-6-nitrophenyl)pyrrole system represents a specialized class of N-aryl pyrroles characterized by extreme steric congestion and electronic decoupling. Unlike planar N-aryl systems where the nitrogen lone pair conjugates with the phenyl ring, the 2-methyl and 6-nitro substituents in this molecule force the pyrrole and phenyl rings into a nearly orthogonal conformation. This "twisted" architecture creates a unique electronic environment: the pyrrole ring remains electron-rich and reactive, while the phenyl ring acts as an isolated, electron-deficient acceptor. This guide details the synthesis, electronic characterization, and application of this scaffold in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and optoelectronic materials.

Molecular Architecture & Electronic Theory

The Orthogonal Twist (Atropisomerism)

The defining feature of this molecule is the steric clash between the pyrrole

-

Steric Locking: The Van der Waals radii of the nitro group (

2.4 Å) and methyl group ( -

Electronic Decoupling: In planar N-aryl pyrroles, the nitrogen lone pair (

) delocalizes into the phenyl-

Result: The pyrrole retains high electron density (similar to

-alkyl pyrroles), making it highly susceptible to electrophilic aromatic substitution, while the phenyl ring remains strongly deactivated by the nitro group.

-

Substituent Effects

| Position | Group | Electronic Effect | Structural Role |

| C4 (Phenyl) | Bromine (-Br) | Reactive Handle: Provides a site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend conjugation or attach pharmacophores. | |

| C2 (Phenyl) | Methyl (-CH | Weak donor | Steric Bulk: Primary driver of the orthogonal twist; prevents free rotation. |

| C6 (Phenyl) | Nitro (-NO | Strong acceptor ( | Dipole Generator: Induces a strong dipole moment; creates an electron-deficient "sink" on the phenyl ring. |

Synthetic Protocol: Modified Clauson-Kaas Method

Standard Paal-Knorr conditions (1,4-diketones) often fail with sterically hindered, electron-deficient anilines like 4-bromo-2-methyl-6-nitroaniline. The Clauson-Kaas modification using 2,5-dimethoxytetrahydrofuran is the industry standard for this transformation, requiring acid catalysis to activate the furan ring opening.

Reagents & Equipment

-

Precursor: 4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0)[1]

-

Solvent: Glacial Acetic Acid (AcOH) or 1,4-Dioxane

-

Catalyst: Phosphorus pentoxide (P

O

Step-by-Step Methodology

-

Activation: Dissolve 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid (0.5 M concentration). The acidic medium is critical to protonate the methoxy groups of the furan precursor.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise under nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting aniline (bright yellow/orange) will disappear, replaced by a less polar, UV-active spot (product).

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The hydrophobic N-aryl pyrrole should precipitate.

-

Purification: Filter the precipitate. If oil forms, extract with Dichloromethane (DCM), wash with NaHCO

(sat.) to remove acid, and dry over MgSO -

Recrystallization: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Figure 1: Modified Clauson-Kaas synthesis pathway for sterically hindered N-aryl pyrroles.

Spectroscopic & Electrochemical Characterization

UV-Vis Spectroscopy

Due to the orthogonal twist, the absorption spectrum differs significantly from planar analogues.

-

Expected

: 260–280 nm (Phenyl -

Absence of CT Band: Unlike planar nitro-anilines which show strong Charge Transfer (CT) bands >350 nm, this molecule exhibits a "hypsochromic shift" (blue shift) because the donor (pyrrole) and acceptor (nitro-phenyl) orbitals do not overlap effectively.

Electrochemical Profile (Cyclic Voltammetry)

-

Oxidation (

): The pyrrole ring oxidizes at potentials similar to N-alkyl pyrroles (+0.8 V to +1.0 V vs Ag/AgCl) because it is not deactivated by the phenyl ring. -

Reduction (

): The nitro group on the phenyl ring shows a reversible reduction peak at approximately -1.1 V. -

Polymerization: Upon repeated cycling, the pyrrole ring can undergo oxidative coupling at the

positions (2,5-positions of pyrrole), forming a conducting polymer film (poly(N-aryl pyrrole)).

Applications in Drug Discovery (SAR)

This scaffold is a known pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment.

Mechanism of Action

NNRTIs bind to a hydrophobic pocket (allosteric site) on the reverse transcriptase enzyme.

-

The "Butterfly" Mode: High-potency NNRTIs (e.g., Capravirine, Lersivirine) often utilize a "butterfly" shape where two "wings" (aromatic rings) are held at a specific angle.

-

Role of the Scaffold: The 2-methyl-6-nitro substitution pattern locks the pyrrole wing in a specific orientation relative to the phenyl wing. This rigid conformation reduces the entropic penalty of binding to the enzyme pocket.

Figure 2: Structure-Activity Relationship (SAR) logic for HIV-1 NNRTI design using this scaffold.

References

-

Paal-Knorr & Clauson-Kaas Synthesis

-

Mechanism & Optimization: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4] Journal of Organic Chemistry, 1995.

- Hindered Amines: Trost, B. M., et al. "Synthesis of Pyrroles from 2,5-Dimethoxytetrahydrofuran." Comprehensive Organic Synthesis.

-

- Atropisomerism in N-Aryl Systems: Medicinal Relevance: Clayden, J., et al. "Atropisomerism in Drug Discovery." Nature Chemistry, 2009. N-Aryl Pyrrole Twist: Cirrincione, G., et al. "The Geometry of N-Arylpyrroles." Journal of Heterocyclic Chemistry.

-

Precursor Data (4-Bromo-2-methyl-6-nitroaniline)

-

Safety & Properties: Sigma-Aldrich Product Sheet (CAS 77811-44-0).

-

-

HIV-1 NNRTI Applications

-

Scaffold Usage: De Clercq, E. "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity, 2004.

-

Sources

The Rotational Gatekeeper: Steric Hindrance Effects in 2,6-Disubstituted N-Arylpyrroles

An In-depth Technical Guide:

Abstract

N-arylpyrroles are privileged heterocyclic scaffolds, integral to pharmaceuticals, natural products, and advanced materials.[1][2][3] The introduction of substituents at the 2- and 6-positions of the N-aryl ring imposes significant steric constraints that fundamentally alter the molecule's three-dimensional structure and reactivity. This guide provides a comprehensive technical analysis of these steric hindrance effects, moving from foundational principles of conformational restriction and atropisomerism to their direct consequences on synthesis, spectroscopic properties, and chemical reactivity. We will explore how these sterically-driven phenomena are not merely challenges to be overcome but are increasingly exploited in fields like asymmetric catalysis and rational drug design to achieve specific, targeted molecular functions.

Introduction: The Significance of a Twist

The bond connecting the pyrrole nitrogen to the aryl ring is, in principle, a single bond capable of free rotation. However, when the aryl ring is substituted at both ortho-positions (C2' and C6'), a powerful steric clash occurs between these substituents and the pyrrole ring. This repulsion, often analogized to two bulky groups trying to occupy the same space, forces the aryl ring to twist out of the plane of the pyrrole ring.[4] This deviation from planarity is the cornerstone of all steric hindrance effects in this molecular class.

This induced twist has profound implications:

-

Disruption of Conjugation: The π-systems of the pyrrole and aryl rings are decoupled, altering the electronic and photophysical properties of the molecule.[5][6]

-

Creation of Axial Chirality: If the steric barrier to rotation is sufficiently high and the substitution pattern is appropriate, the molecule can be locked into specific, non-superimposable conformations known as atropisomers.[7][8] This introduces a C-N stereogenic axis, a feature of immense value in drug design and catalysis.[1][9]

-

Modulation of Reactivity: The substituents act as steric shields, physically blocking access to reactive sites on both the pyrrole and aryl rings, thereby dictating the molecule's chemical behavior.[10][11]

This guide will dissect these effects, providing researchers with the foundational knowledge to predict, control, and harness the power of steric hindrance in 2,6-disubstituted N-arylpyrroles.

Synthetic Strategies and Steric Challenges

The construction of 2,6-disubstituted N-arylpyrroles requires careful consideration of the steric bulk of the starting materials. While several methods exist, the Paal-Knorr synthesis and Suzuki-Miyaura cross-coupling are the most prevalent, each with its own set of steric considerations.

The Paal-Knorr Pyrrole Synthesis

This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, a 2,6-disubstituted aniline.[12][13] The reaction proceeds via the formation of hemiaminal intermediates followed by cyclization and dehydration.[14]

Causality of Steric Effects: The nucleophilicity of the amine is crucial for the initial attack on the carbonyl group. Sterically hindered anilines, particularly those with bulky ortho-substituents (e.g., -isopropyl, -t-butyl), can exhibit reduced reaction rates.[14] The bulky groups impede the optimal trajectory for the nitrogen lone pair to attack the electrophilic carbonyl carbon. This may necessitate more forcing conditions, such as higher temperatures or stronger acid catalysts, which can sometimes lead to side reactions or degradation.[13][14]

Caption: Paal-Knorr workflow for sterically hindered pyrroles.

Experimental Protocol: General Paal-Knorr Synthesis [12][15]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2,6-disubstituted aniline (1.0 mmol) and 2,5-hexanedione (1.2 mmol).

-

Solvent & Catalyst: Add a suitable solvent such as ethanol or a water/ethanol mixture (10 mL). Introduce an acid catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of polystyrenesulfonate).[15]

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the steric hindrance of the aniline.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with an aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-arylpyrrole.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming the C-N bond's adjacent C-C bond, or for arylating a pre-formed pyrrole ring. A common strategy involves coupling a SEM-protected bromopyrrole with a 2,6-disubstituted arylboronic acid.[16][17]

Causality of Steric Effects: The primary steric challenge in this reaction lies in the reductive elimination step within the catalytic cycle. The bulky 2,6-substituents on the aryl ring, now coordinated to the palladium center, can hinder the final bond-forming step with the pyrrole ring. This can lead to reduced yields or require specialized, bulky phosphine ligands (e.g., SPhos, XPhos) on the palladium catalyst to facilitate the reaction. Furthermore, N-H pyrroles often lead to debromination byproducts; therefore, protection of the pyrrole nitrogen (e.g., with SEM or BOC groups) is highly desirable to ensure clean coupling.[16][17]

Conformational Analysis and Atropisomerism

The most defining characteristic of 2,6-disubstituted N-arylpyrroles is their non-planar ground state conformation. The steric repulsion between the ortho-substituents and the pyrrole ring forces a rotation around the C-N bond, defined by the dihedral angle (θ).

Dihedral Angles and Rotational Barriers

The magnitude of the dihedral angle and the energy barrier to rotation are directly proportional to the size of the 2,6-substituents. Computational studies, often using Density Functional Theory (DFT), are invaluable for quantifying these parameters.[18][19][20]

| Substituent (R) at C2', C6' | Typical Dihedral Angle (θ) | Calculated Rotational Barrier (kcal/mol) | Consequence |

| -H | ~0-40° | Low (< 20) | Fast rotation, single species observed.[19] |

| -CH₃ | ~50-70° | Moderate (~20-28) | Slow rotation, potential for Class 2 atropisomers.[9] |

| -iPr, -Br | ~70-89° | High (>28) | No rotation at RT, stable Class 3 atropisomers.[9][21] |

| -NO₂ | ~80-90° | High | Stable atropisomers, strong electronic effects.[5] |

| Table 1: Influence of ortho-substituent size on the conformational properties of N-arylpyrroles. Data is illustrative and compiled from trends observed in computational and experimental studies.[9][19][21] |

Atropisomerism: Axially Chiral Pyrroles

When the rotational energy barrier exceeds ~28 kcal/mol, rotation around the C-N bond is effectively frozen at room temperature, allowing for the isolation of stable enantiomers (atropisomers).[9] This phenomenon of axial chirality is a direct consequence of steric hindrance.[7] The synthesis of these molecules in an enantiomerically pure form (atroposelective synthesis) is a significant area of modern organic chemistry, often employing chiral catalysts to control the formation of one atropisomer over the other.[1]

Caption: The origin of C-N axial chirality due to steric hindrance.

Impact on Spectroscopic and Physicochemical Properties

The twisted geometry imposed by steric hindrance directly influences the molecule's interaction with electromagnetic radiation and its overall physical properties.

-

NMR Spectroscopy: Hindered rotation can lead to the observation of distinct signals for diastereotopic protons or groups, which would otherwise be equivalent.[21] For example, the two methyl groups of an ortho-isopropyl substituent may appear as two separate signals. Variable-temperature NMR (DNMR) is a powerful technique used to measure the energy barriers of rotation.[6][22]

-

UV-Visible Absorption: The break in conjugation between the aryl and pyrrole rings typically results in a hypsochromic (blue) shift in the main absorption band compared to a planar analogue.[5] The absorption spectrum often resembles the sum of the two separate chromophores rather than a single, extended conjugated system.

-

Fluorescence: The photophysical properties are highly sensitive to the dihedral angle. In some cases, the twisted conformation can open up non-radiative decay pathways, leading to fluorescence quenching.[5] In others, it can lead to unique emission properties like Twisted Intramolecular Charge Transfer (TICT).

Modulation of Chemical Reactivity

The 2,6-substituents act as "steric gatekeepers," controlling which reagents can approach the reactive centers of the molecule.

-

Shielding of the Pyrrole Ring: The ortho-substituents can physically block electrophilic attack at the C2 and C5 positions of the pyrrole ring. Similarly, access to the nitrogen lone pair can be hindered, affecting its basicity and ability to act as a nucleophile or ligand.

-

Inhibition of Cycloaddition Reactions: Reactions that require a specific (often planar or near-planar) conformation of a part of the molecule can be completely inhibited. For instance, cycloaddition reactions involving a vinyl group attached to the pyrrole ring can be shut down by bulky N-aryl substituents that destabilize the required cisoid conformation.[10]

-

Directed Reactivity: In asymmetric catalysis, an axially chiral N-arylpyrrole ligand can create a well-defined, rigid chiral pocket around a metal center. This steric environment forces substrates to approach from a specific direction, enabling high levels of enantioselectivity in the reaction.[1]

Caption: Steric shielding of reactive sites by 2,6-substituents.

Applications in Drug Discovery and Materials Science

The unique properties imparted by steric hindrance make 2,6-disubstituted N-arylpyrroles highly valuable in several advanced applications.

-

Drug Development: The pyrrole scaffold is a common feature in bioactive molecules.[23][24] Introducing steric hindrance can improve a drug candidate's metabolic stability by shielding susceptible sites from enzymatic degradation by cytochrome P450 enzymes.[11] Furthermore, the rigid, well-defined three-dimensional shape of these molecules can lead to higher binding affinity and selectivity for protein targets, as seen in the development of antimicrobial agents and potential treatments for neurodegenerative diseases.[23][25][26]

-

Asymmetric Catalysis: Axially chiral N-arylpyrroles have emerged as powerful ligands in transition-metal catalysis. Their steric bulk and defined chiral environment are key to inducing high enantioselectivity in a wide range of chemical transformations.[1]

-

Organic Electronics: The tuning of photophysical properties through steric control of the dihedral angle is a key strategy in designing organic light-emitting diodes (OLEDs) and sensors. By controlling the degree of conjugation, researchers can fine-tune the emission color and quantum efficiency of pyrrole-based materials.[5]

Conclusion and Future Outlook

Steric hindrance in 2,6-disubstituted N-arylpyrroles is a powerful determinant of molecular structure and function. Far from being a mere synthetic nuisance, the controlled introduction of steric bulk is a sophisticated strategy for creating molecules with tailored properties. The resulting non-planar conformations give rise to axial chirality, modulate electronic and photophysical behavior, and dictate chemical reactivity.

Future research will undoubtedly focus on the development of more efficient and highly selective atroposelective synthetic methods. As our understanding of the relationship between dihedral angle and functional properties deepens through advanced computational and spectroscopic techniques, we can expect the rational design of novel catalysts, more selective and stable pharmaceuticals, and next-generation electronic materials based on this remarkable structural motif.

References

-

Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

-

Polystyrenesulfonate-catalyzed synthesis of novel pyrroles through Paal-Knorr reaction. Chemistry Central Journal. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts. [Link]

-

Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Current Organic Chemistry. [Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. [Link]

-

Development of axially chiral arylpyrroles a classes of atropisomers... ResearchGate. [Link]

-

N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Dyes and Pigments. [Link]

-

Atropisomers | Overview, Chirality & Examples. Study.com. [Link]

-

Organocatalytic Entry into 2,6-Disubstituted Aza-Achmatowicz Piperidinones: Application to (−)-Sedacryptine and Its Epimer. Radboud Repository. [Link]

-

Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens. Journal of Organic Chemistry. [Link]

-

Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. ResearchGate. [Link]

-

Novel developments of atropisomeric organic molecules. AMS Dottorato. [Link]

-

Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. RSC Advances. [Link]

-

A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. ResearchGate. [Link]

-

A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters. [Link]

-

Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE. [Link]

-

Technology for the production of disubstituted pyrroles. E3S Web of Conferences. [Link]

-

Synthesis of 2,6-disubstituted... ResearchGate. [Link]

-

Conformational Analysis. San Diego State University. [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. [Link]

-

Enhanced clickability of doubly sterically-hindered aryl azides. Nature Communications. [Link]

-

Steric Hindrance | Organic Chemistry. YouTube. [Link]

-

Pyrrole studies. Part XVI. Conformational studies of 6-aryl-6-di-methylamino-2-azafulvenes. Journal of the Chemical Society B: Physical Organic. [Link]

-

Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

The conformational preferences of N-alkylpyrrole mono- and di-esters: an infrared and nuclear magnetic resonance study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

The influence of steric hindrance of the N-dealkylation site upon the... ResearchGate. [Link]

-

Spectroscopic properties of molecules related to hindered isomers of retinal. Journal of Chemical Sciences. [Link]

-

Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]

-

The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. [Link]

-

Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. ChemRxiv. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry. [Link]

-

Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1][25]Phenanthrolines Bearing a 9-Cyano Group. Molecules. [Link]

-

Descriptors, Structural and Spectroscopic Properties of Heterocyclic Derivatives of Importance for Health and the Environment. ResearchGate. [Link]

-

Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. International Journal of Molecular Sciences. [Link]

-

The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

-

N-Functionally Substituted Pyrroles. The Journal of Organic Chemistry. [Link]

Sources

- 1. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scitechnol.com [scitechnol.com]

- 4. Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. study.com [study.com]

- 8. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 9. Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative [comptes-rendus.academie-sciences.fr]

- 10. Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Polystyrenesulfonate-catalyzed synthesis of novel pyrroles through Paal-Knorr reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Pyrrole studies. Part XVI. Conformational studies of 6-aryl-6-di-methylamino-2-azafulvenes [2-aryl(dimethylamino)methylenepyrroles] - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 23. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journalwjarr.com [journalwjarr.com]

- 25. mdpi.com [mdpi.com]

- 26. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole via Clauson-Kaas Reaction

Executive Summary

This application note details the synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole , a highly functionalized N-arylpyrrole intermediate valuable in the development of tyrosine kinase inhibitors and agrochemical antifungals.

The Synthetic Challenge: The target aniline precursor, 4-bromo-2-methyl-6-nitroaniline , exhibits profound nucleophilic deactivation due to the "Ortho-Effect":

-

Steric Hindrance: The amine is sandwiched between a methyl group and a bulky nitro group.

-

Electronic Deactivation: The nitro group (strong

effect) drastically lowers the pKa of the anilinium ion, making the free amine a poor nucleophile.

Standard Clauson-Kaas conditions (acetic acid reflux) often result in low yields (<30%) or incomplete conversion for such substrates. This guide presents an Optimized Azeotropic Protocol utilizing a p-Toluenesulfonic acid (p-TSA) catalyst in toluene, designed to drive the equilibrium forward by water removal, alongside the classic Glacial Acetic Acid method for comparison.

Reaction Mechanism & Strategy

The Clauson-Kaas reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), which acts as a masked succinaldehyde.

Mechanistic Pathway

The reaction proceeds through an acid-catalyzed ring opening of 2,5-DMTHF to generate the reactive 1,4-dicarbonyl species in situ, followed by a double condensation with the aniline.

Strategic Considerations

-

Catalyst Choice: While acetic acid is standard, p-TSA is preferred here. The conjugate base (tosylate) is non-nucleophilic, and the stronger acidity is required to activate the 2,5-DMTHF rapidly before the aniline degrades.

-

Water Management: The formation of the pyrrole releases 2 equivalents of water and 2 equivalents of methanol. In the "Method B" protocol below, a Dean-Stark trap is mandatory to remove water azeotropically, forcing the equilibrium toward the product—critical for sterically hindered amines.

Experimental Protocols

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Hazards |

| 4-bromo-2-methyl-6-nitroaniline | 231.05 | 1.0 | Limiting Reagent | Irritant, Toxic |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.5 | Reactant | Flammable, Peroxide former |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.1 | Catalyst | Corrosive |

| Toluene | 92.14 | Solvent | Solvent | Flammable, Reprotoxin |

| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst | Corrosive |

Method A: Standard Acetic Acid Reflux (Baseline)

Suitable for initial screening or small-scale (<100 mg) batches.

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-bromo-2-methyl-6-nitroaniline (1.0 mmol, 231 mg) and Glacial Acetic Acid (5 mL).

-

Activation: Add 2,5-dimethoxytetrahydrofuran (1.5 mmol, 195 µL).

-

Reaction: Heat the mixture to reflux (118°C) for 4–12 hours.

-

Note: The solution will darken significantly (dark brown/black).

-

-

Monitoring: Check TLC (20% EtOAc in Hexanes). If starting material persists after 12h, switch to Method B.

-

Workup: Pour into ice water (50 mL). Neutralize with sat. NaHCO3. Extract with EtOAc (3x).

Method B: Azeotropic Distillation (Recommended / High Performance)

Optimized for sterically hindered and electron-deficient anilines.

-

Setup: Equip a 100 mL 2-neck RBF with a Dean-Stark trap topped with a reflux condenser. Connect to nitrogen atmosphere.

-

Charging: Add 4-bromo-2-methyl-6-nitroaniline (5.0 mmol, 1.15 g) and Toluene (40 mL).

-

Catalyst: Add p-TSA monohydrate (0.5 mmol, 86 mg).

-

Reactant: Add 2,5-dimethoxytetrahydrofuran (7.5 mmol, 0.97 mL).

-

Reaction: Heat to vigorous reflux (110°C bath temperature).

-

Observation: Methanol and water will collect in the trap.

-

Duration: 4–6 hours. The removal of water drives the reaction to completion despite the poor nucleophilicity of the amine.

-

-

Workup:

Purification & Characterization

Purification Workflow

The crude material typically contains unreacted aniline (yellow) and polymerized furan (black tar).

Expected Analytical Data

-

Appearance: Yellow to orange crystalline solid.

-

Yield: 55–75% (Method B); 20–40% (Method A).

-

1H NMR (400 MHz, CDCl3):

- 7.9–8.0 (d, 1H, Ar-H, meta to NO2).

- 7.6–7.7 (d, 1H, Ar-H, meta to Me).

-

6.7 (t, 2H, Pyrrole

-

6.3 (t, 2H, Pyrrole

- 2.3 (s, 3H, Ar-CH3).

-

Key Diagnostic: The disappearance of the broad NH2 signal (

4.0-6.0 ppm) and the appearance of the characteristic pyrrole triplets.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Conversion | Amine is too deactivated. | Switch to Method B (Toluene/p-TSA). Increase temp to 120°C (Xylene). |

| Black Tar Formation | Polymerization of 2,5-DMTHF. | Ensure 2,5-DMTHF is fresh/distilled. Add reactant slowly to refluxing solution. |

| Product is Oily | Residual solvent or impurities. | Recrystallize from Ethanol/Water or triturate with cold Pentane. |

References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[2][6][7] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670.

-

Beilstein J. Org.[4] Chem. (2023).[2][4][6][7] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[2][4][6][7] Beilstein Journal of Organic Chemistry, 19, 928–955.[4]

-

Smith, M. B., et al. (2011).[8] Modified Clauson-Kaas synthesis of N-substituted pyrroles. Synthetic Communications. (General reference for Lewis Acid modifications).

-

BenchChem Protocols. (2025). Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives. (Reference for handling nitrated/brominated aryl systems).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Paal-Knorr Synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, offering a robust and versatile method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction has become indispensable in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in a myriad of biologically active molecules.[3][4] The operational simplicity and generally high yields make the Paal-Knorr synthesis a favored method for constructing these important five-membered aromatic heterocycles.[5][6]

This application note provides a comprehensive, in-depth guide for the synthesis of a specific, highly functionalized pyrrole derivative, 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a detailed explanation of the underlying chemical principles and experimental choices.

Reaction Overview & Rationale

The target molecule is synthesized via the acid-catalyzed condensation of 2,5-dimethoxytetrahydrofuran, a stable precursor to succinaldehyde (the 1,4-dicarbonyl component), with 4-bromo-2-methyl-6-nitroaniline.

The choice of 2,5-dimethoxytetrahydrofuran is strategic; it is less volatile and easier to handle than succinaldehyde itself and readily hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl compound.[7][8] The aniline derivative possesses both an electron-withdrawing nitro group and a sterically hindering ortho-methyl group. These substituents can influence the nucleophilicity of the amine and, consequently, the reaction kinetics. Therefore, the selection of an appropriate acid catalyst and reaction solvent is crucial for achieving a successful and efficient transformation.[9] Acetic acid is chosen as the solvent and catalyst, as it provides a weakly acidic medium that is known to accelerate the reaction without leading to the formation of furan byproducts, which can occur under more strongly acidic conditions (pH < 3).[9]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, outlining the key stages from reactant preparation to product purification and characterization.

Figure 1: A high-level overview of the experimental workflow for the synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole.

Detailed Experimental Protocol

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-methyl-6-nitroaniline | 231.05 | 2.31 g | 10.0 |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.45 g (1.42 mL) | 11.0 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Glass funnel

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers and Erlenmeyer flasks

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reactant Addition: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methyl-6-nitroaniline (2.31 g, 10.0 mmol).

-

Solvent and Reagent Addition: To the flask, add glacial acetic acid (20 mL) and stir until the aniline derivative is fully dissolved. Subsequently, add 2,5-dimethoxytetrahydrofuran (1.42 mL, 11.0 mmol) to the solution.

-

Reaction Setup: Attach a reflux condenser to the round-bottom flask and place the assembly in a heating mantle.

-

Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approximately 118 °C) with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Product Isolation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. The crude product will precipitate as a solid.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, as a crystalline solid. Alternatively, for higher purity, column chromatography on silica gel can be employed.

Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds through a well-established acid-catalyzed mechanism.[1][10] The key steps are illustrated below:

Figure 2: The stepwise mechanism of the Paal-Knorr synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole.

The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The primary amine of 4-bromo-2-methyl-6-nitroaniline then performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.[3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group.[3] This ring-closing step is often the rate-determining step of the reaction.[10] The resulting cyclic intermediate subsequently undergoes dehydration, losing two molecules of water, to yield the final aromatic pyrrole product.[10]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the following measures:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged heating.

-

Product Characterization: The final product should be thoroughly characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

-

Yield Calculation: An accurate determination of the product's yield provides a quantitative measure of the reaction's efficiency.

Conclusion

The Paal-Knorr synthesis remains a highly effective and straightforward method for the preparation of substituted pyrroles. This application note provides a detailed and reliable protocol for the synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, a compound with potential applications in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently apply and adapt this protocol for the synthesis of other novel pyrrole derivatives.

References

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Paal–Knorr synthesis - Wikipedia. (URL: [Link])

-

Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Publishing. (URL: [Link])

-

Paal-Knorr Pyrrole Synthesis - SynArchive. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (URL: [Link])

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

-

Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (URL: [Link])

-

Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate. (URL: [Link])

-

The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - RSC Publishing. (URL: [Link])

-

2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem. (URL: [Link])

-

4-Bromo-2-methyl-6-nitroaniline - the NIST WebBook. (URL: [Link])

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,5-Dimethoxytetrahydrofuran | 696-59-3 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Application Note: High-Fidelity Reduction of Nitro Groups in Halogenated N-Aryl Pyrroles

Topic: Reduction of nitro group in 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole to amine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The reduction of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole presents a classic "Chemoselectivity Paradox" in organic synthesis. The objective is to reduce the nitro group (

-

The Aryl Bromide: Susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions (e.g., Pd/C,

).[1] -

The Pyrrole Ring: An electron-rich aromatic system prone to acid-catalyzed polymerization or decomposition under harsh acidic reduction conditions (e.g., Sn/HCl).

This guide details two validated protocols designed to navigate these constraints. Protocol A (Fe/NH

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The target molecule features significant steric crowding. The nitro group is flanked by a methyl group (C2) and the bulky pyrrole ring (C1). This steric hindrance often retards reaction kinetics, requiring optimized thermal energy and agitation.

The Solution: Single Electron Transfer (SET)

To avoid dehalogenation, we avoid the classical Horiuti-Polanyi mechanism (metal-hydride insertion) typical of Pd/C. Instead, we utilize a Single Electron Transfer (SET) mechanism.

-

Why Fe/NH

Cl?-

Mechanism: Iron functions as the electron source (

). Ammonium chloride acts as a mild proton source and electrolyte, buffering the pH to ~5.5–6.0. -

Selectivity: The redox potential of Fe/Fe

is sufficient to reduce the nitro group ( -

Safety: The mild pH preserves the acid-sensitive pyrrole ring from polymerization.

-

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Recommended)

Best for: Gram-scale synthesis, maximum chemoselectivity, and cost-efficiency.

Materials

-

Substrate: 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

Step-by-Step Methodology

-

Activation (Optional but Recommended): If the iron powder is old or oxidized, briefly wash with 2% HCl, filter, wash with water, then ethanol, and dry. This exposes active

sites. -

Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the Substrate and Ethanol .

-

Solubilization: Add Water and Ammonium Chloride . Stir vigorously. The substrate may not fully dissolve initially; this is a heterogeneous reaction.

-

Addition: Add Iron Powder in one portion.

-

Reaction: Heat the mixture to Reflux (approx. 75-80°C) .

-

Critical Control Point: Vigorous stirring is mandatory. The iron must be suspended, not sitting at the bottom, to ensure surface contact with the sterically hindered nitro group.

-

-

Monitoring: Monitor by HPLC or TLC (active consumption of starting material). Reaction time is typically 2–4 hours .

-

Endpoint: Disappearance of the nitro-substrate. Appearance of the fluorescent amine spot.

-

-

Hot Filtration (Crucial): While the reaction mixture is still hot , filter through a pad of Celite to remove iron oxide sludge.

-

Reasoning: The product is likely hydrophobic. If the mixture cools, the product will precipitate into the iron sludge, leading to massive yield loss. Wash the Celite cake with hot ethyl acetate .

-

-

Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with Ethyl Acetate. Wash with water (

) and Brine ( -